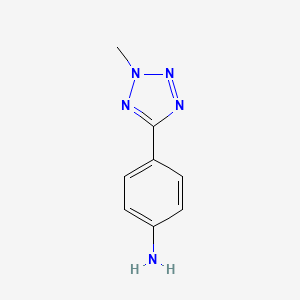

4-(2-methyl-2H-tetrazol-5-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEUJUOHTXVNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360625 | |

| Record name | 4-(2-methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436092-89-6 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-2H-tetrazol-5-yl)aniline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-methyl-2H-tetrazol-5-yl)aniline, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] This document delves into the structural and fundamental characteristics of the molecule, offering both reported and predicted data. Crucially, this guide presents detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, pKa, and lipophilicity (logP). The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies. Furthermore, spectral and thermal analysis techniques for the comprehensive characterization of this compound are discussed, complete with step-by-step procedures. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and related tetrazole derivatives.

Introduction and Molecular Overview

This compound is an aromatic compound featuring a para-substituted aniline ring linked to a methylated tetrazole heterocycle.[1] The presence of both the basic aniline moiety and the acidic tetrazole ring imparts unique chemical characteristics to the molecule, making it a subject of interest for applications such as a building block for bioactive compounds and in the development of novel materials.[1] The tetrazole group, in particular, is a well-recognized bioisostere for the carboxylic acid functional group, a feature often exploited in medicinal chemistry to enhance metabolic stability and cell permeability of drug candidates.

Chemical Identity

A clear understanding of the fundamental identifiers of this compound is paramount for any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 436092-89-6 | [1] |

| Molecular Formula | C₈H₉N₅ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Canonical SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)N | [1] |

| InChI Key | QTEUJUOHTXVNAV-UHFFFAOYSA-N | [1] |

Synthesis and Structural Elucidation

The synthesis of this compound is most commonly achieved through a [3+2] cycloaddition reaction between 4-aminobenzonitrile and an azide source, followed by methylation.[1] The regioselectivity of the methylation step is a critical consideration in the synthesis.

Synthetic Workflow

A generalized synthetic pathway is outlined below. The choice of reagents and reaction conditions can be optimized to improve yield and purity.

Caption: Generalized synthetic workflow for this compound.

Spectral Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show signals corresponding to the aromatic protons of the aniline ring, the amine protons, and the methyl protons on the tetrazole ring. The chemical shifts and coupling patterns of the aromatic protons can confirm the para-substitution pattern.

-

¹³C NMR spectroscopy will exhibit distinct signals for the carbon atoms of the aniline ring, the tetrazole ring carbon, and the methyl carbon. The chemical shift of the tetrazole carbon is a key diagnostic marker.[1]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 176.09.[2]

-

Fragmentation analysis can provide further structural information. A characteristic fragmentation for 5-substituted tetrazoles is the loss of a neutral molecule of hydrazoic acid (HN₃) in positive ion mode or a dinitrogen molecule (N₂) in negative ion mode.[3]

-

-

UV-Vis Spectroscopy:

-

The UV-Vis absorption spectrum is expected to show characteristic absorption bands for the aniline and tetrazole chromophores. The position and intensity of these bands can be influenced by the solvent polarity.

-

Core Physicochemical Properties: Experimental Determination

Melting Point and Thermal Stability

The melting point provides an indication of purity and the strength of intermolecular forces in the solid state. For the related compound, 4-(2H-tetrazol-5-yl)aniline, a melting point of 265 °C has been reported, suggesting that the methylated analogue will also have a relatively high melting point.[4]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions. It measures the heat flow into or out of a sample as a function of temperature.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.

-

Caption: Step-by-step workflow for melting point determination using DSC.

Solubility

Solubility is a critical parameter, particularly for pharmaceutical applications, as it directly influences bioavailability. The presence of both a polar amine group and a potentially ionizable tetrazole ring suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then quantifying the dissolved concentration.

-

Methodology:

-

System Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Ionization Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. This compound is expected to have at least two pKa values: one for the basic aniline nitrogen and one for the acidic tetrazole ring.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Rationale: Potentiometric titration is a precise method for determining pKa values by monitoring the pH of a solution as a titrant is added.

-

Methodology:

-

Solution Preparation: Dissolve a known amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the resulting titration curve.

-

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a molecule's ability to cross biological membranes. A predicted XlogP value of 1.1 has been reported for this compound.[2]

Experimental Protocol: logP Determination by Shake-Flask Method

-

Rationale: This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

-

Methodology:

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD determination).

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add the second phase and shake the mixture vigorously to allow for partitioning.

-

Equilibration and Separation: Allow the mixture to stand until the two phases have completely separated.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that many of these values are predicted and should be confirmed by experimental determination.

| Property | Value | Method | Source |

| Molecular Weight | 175.19 g/mol | Calculated | [1] |

| Melting Point | Predicted to be high (related compound melts at 265 °C) | Prediction | [4] |

| Boiling Point | Predicted to be high (related compound boils at 418.8 °C) | Prediction | [4] |

| Solubility | pH-dependent | Theoretical | - |

| pKa (acidic) | - | To be determined | - |

| pKa (basic) | - | To be determined | - |

| logP | 1.1 | Predicted (XlogP) | [2] |

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, a compound with significant potential in various scientific domains. While some fundamental properties have been reported or predicted, a notable gap exists in the experimental determination of several key parameters. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately characterize this molecule. A thorough understanding of its physicochemical properties is essential for its rational application in drug discovery and materials science, enabling the design of more effective and reliable products.

References

-

PubChem. (n.d.). 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-METHYL-5-(2-METHYL-2H-TETRAZOL-5-YL)ANILINE. Retrieved from [Link]

-

MDPI. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Retrieved from [Link]

-

ResearchGate. (2023, February 10). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]-[1,1'-biphenyl]-4yl)-methyl-Masood-Khan/6d8e8b2c2f9a9c8e8a6b3d9c9a8d9a8d8a8d8a8d)

-

Beilstein Journals. (2021, February 8). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Retrieved from [Link]

-

Chinese Journal of Energetic Materials. (2025). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, Characterization and Thermal Studies on Poly (2-methyl-5-vinyl tetrazole): An Insensitive Energetic Binder. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

Sources

4-(2-methyl-2H-tetrazol-5-yl)aniline CAS number 436092-89-6

An In-Depth Technical Guide to 4-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 436092-89-6): A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic aromatic amine that has emerged as a crucial structural motif and synthetic intermediate in medicinal chemistry. Its significance lies in the unique combination of an aniline functional group, which serves as a versatile handle for molecular elaboration, and an N-methylated tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering distinct advantages in drug design, including enhanced metabolic stability, improved lipophilicity, and favorable pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, synthesis, characterization, applications in drug discovery, and essential safety protocols.

The Tetrazole Pharmacophore: A Pillar of Modern Medicinal Chemistry

The utility of this compound is best understood through the lens of the tetrazole ring's role as a "privileged" scaffold in drug design.

Bioisosterism with Carboxylic Acids

A central concept in medicinal chemistry is bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. The 5-substituted-1H-tetrazole is a classic bioisostere for the carboxylic acid group.[1][2][3][4][5]

Key advantages of this substitution include:

-

Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation pathways compared to carboxylic acids, potentially leading to a longer biological half-life.[2][4]

-

Lipophilicity and Membrane Penetration: While ionized at physiological pH like carboxylates, the tetrazolate anion has a more delocalized charge, making it more lipophilic. This can enhance penetration of biological membranes, improving oral bioavailability.[1][2]

-

Receptor Interaction: The planar, nitrogen-rich tetrazole ring can engage in similar hydrogen bonding and ionic interactions with biological targets as a carboxylate group, preserving or enhancing binding affinity.[1][3]

-

pKa Similarity: The acidity of the N-H proton in a 5-substituted tetrazole is comparable to that of a carboxylic acid, ensuring a similar ionization state at physiological pH.

The success of this strategy is exemplified by the "sartan" class of angiotensin II receptor blockers (e.g., Losartan, Valsartan), widely used for treating hypertension, where a tetrazole ring is a key component of the pharmacophore.[1]

Physicochemical and Structural Properties

The specific structure of this compound dictates its reactivity and utility. The methylation at the N2 position of the tetrazole ring is a critical feature, as it blocks the acidic proton, rendering this part of the molecule neutral and metabolically stable. The para-substituted aniline provides a reactive site for building larger, more complex molecules.

Key Compound Identifiers

| Property | Value |

| CAS Number | 436092-89-6[6][7] |

| IUPAC Name | 4-(2-methyltetrazol-5-yl)aniline[6] |

| Molecular Formula | C₈H₉N₅[7][8] |

| Molecular Weight | 175.19 g/mol [6] |

| Canonical SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)N[6][8] |

| InChI Key | QTEUJUOHTXVNAV-UHFFFAOYSA-N[6][7] |

Computed Physicochemical Data

| Property | Predicted Value |

| XLogP3 | 1.1[8] |

| Topological Polar Surface Area (TPSA) | 69.6 Ų |

| Hydrogen Bond Donors | 1 (from the aniline -NH₂) |

| Hydrogen Bond Acceptors | 4 (from the tetrazole nitrogens) |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available nitrile. The key steps are the formation of the tetrazole ring and the subsequent regioselective alkylation.

General Synthesis Workflow

The most common route is a [3+2] cycloaddition reaction between 4-cyanoaniline and an azide source, followed by methylation.[3][6] The methylation step can produce a mixture of N1 and N2 isomers, requiring careful control of reaction conditions or chromatographic separation to isolate the desired N2 product.

Caption: General synthesis pathway for this compound.

Exemplary Laboratory Synthesis Protocol

Step 1: Synthesis of 5-(4-aminophenyl)-1H-tetrazole

-

To a stirred suspension of 4-cyanoaniline (1 equiv.) and sodium azide (1.5 equiv.) in toluene, add a catalytic amount of a Lewis acid such as zinc bromide or an amine salt like triethylamine hydrochloride (1.5 equiv.).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, carefully add dilute hydrochloric acid to quench the reaction and protonate the tetrazole.

-

The resulting precipitate is filtered, washed with water, and dried to yield 5-(4-aminophenyl)-1H-tetrazole.

Step 2: Synthesis of this compound

-

Suspend the 5-(4-aminophenyl)-1H-tetrazole (1 equiv.) and potassium carbonate (2 equiv.) in acetone or DMF.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equiv.), dropwise to the suspension at room temperature.

-

Stir the mixture at room temperature for 12-24 hours. The N2-methyl isomer is often favored under these conditions, but the N1 isomer may also form.

-

Filter the solid inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired this compound from the N1 isomer and any unreacted starting material.[6]

Analytical Characterization Protocol

The identity and purity of the final compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR signals: A singlet for the N-methyl group (typically ~4.0-4.4 ppm), aromatic protons on the aniline ring (appearing as two doublets in the ~6.7-7.8 ppm region), and a broad singlet for the -NH₂ protons.

-

Expected ¹³C NMR signals: A signal for the methyl carbon, distinct signals for the aromatic carbons, and a key signal for the tetrazole ring carbon.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Inject onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile containing 0.1% formic acid.

-

Monitor the elution by UV detection and mass spectrometry (electrospray ionization, ESI, in positive mode).

-

Confirm the presence of a single major peak at the expected retention time with a corresponding m/z value of 176.09 [M+H]⁺.[8]

-

Applications in Drug Discovery and Development

This compound is rarely the final active pharmaceutical ingredient (API) but rather a critical intermediate used to access more complex molecular architectures.[6] Its value stems from the two distinct reactive sites.

Scaffold Elaboration Workflow

The primary amine of the aniline group is a potent nucleophile, making it an ideal anchor point for various coupling reactions to build out the final drug molecule.

Caption: Common synthetic elaborations of the core aniline scaffold.

Role in Kinase Inhibitor Synthesis

Patents and literature show that anilino-tetrazole motifs are integral to the design of kinase inhibitors for oncology.[9] For example, 2-(substituted-anilino)pyrimidine compounds are a well-known class of inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutated forms that confer resistance to treatment. In this context, this compound can be coupled with a halogenated pyrimidine (e.g., 2-chloropyrimidine) via a Buchwald-Hartwig or similar cross-coupling reaction. The tetrazole serves as a key interaction group in the kinase's binding pocket, while the rest of the pyrimidine scaffold is decorated to achieve potency and selectivity.[9]

Potential Therapeutic Areas

Given the broad biological activities of tetrazole derivatives, this building block is relevant for developing candidates in numerous fields:[3][10][11]

-

Cardiovascular Disease: Building on the legacy of sartan drugs.[1]

-

Infectious Diseases: Tetrazoles have shown antibacterial and antifungal properties.[1][10]

-

Inflammation and CNS Disorders: Derivatives have been explored for anti-inflammatory and neuroprotective effects.[1][10]

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

Hazard Profile: While a specific, verified safety data sheet (SDS) for this exact CAS number is not widely published, the hazards can be inferred from its structural components: aromatic amines and tetrazoles.

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[12]

-

Irritation: Can cause skin, eye, and respiratory tract irritation.[12]

-

Sensitization: Aniline derivatives can be skin sensitizers.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a respirator may be necessary.[13]

Handling and Storage:

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. By combining the bioisosteric advantages of a metabolically locked tetrazole with the synthetic flexibility of an aniline, it provides a powerful platform for drug discovery. Its role as a key intermediate allows for the rapid generation of diverse compound libraries targeting a wide range of diseases. As drug development continues to tackle more complex biological targets, the demand for such sophisticated, ready-to-use building blocks will only increase, cementing the place of this compound in the medicinal chemist's toolbox.

References

- This compound - Smolecule. (2023-08-15).

- REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. (2025-12-01). International Research Journal of Modernization in Engineering, Technology and Science.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central.

- 4-(2H-TETRAZOL-5-YL)ANILINE. ECHEMI.

- Tetrazoles via Multicomponent Reactions. (2019). ACS Chemical Reviews.

- Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods.

- Drugs in the Tetrazole Series. (2025-08-07). ResearchGate.

- 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline. PubChemLite.

- This compound. CymitQuimica.

- Safety Data Sheet.

- SAFETY DATA SHEET. (2025-07-22). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Chemical Safety Data Sheet. Chevron.

- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021-09-10). Hilaris Publisher.

- SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE.

- 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.

Sources

- 1. irjmets.com [irjmets.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Buy this compound | 436092-89-6 [smolecule.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 9. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phmethods.net [phmethods.net]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

molecular weight and formula of 4-(2-methyl-2H-tetrazol-5-yl)aniline

An In-Depth Technical Guide to 4-(2-methyl-2H-tetrazol-5-yl)aniline: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that enhance pharmacological activity while optimizing physicochemical properties is paramount. This compound emerges as a compound of significant interest, primarily due to its unique combination of an aniline moiety and a tetrazole ring. The tetrazole group, in particular, is a highly valued functional group in drug development, widely recognized as a bioisostere for the carboxylic acid group.[1][2] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates.[2]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, elucidate its synthetic pathways, explore its applications as a versatile building block, and provide detailed experimental protocols for its characterization. The insights herein are framed from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and the practical implications for research and development.

Part 1: Physicochemical Properties and Structural Elucidation

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a structurally precise molecule whose utility is defined by its chemical formula, molecular weight, and spatial arrangement.

Core Compound Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| IUPAC Name | 4-(2-methyltetrazol-5-yl)aniline | [3] |

| CAS Number | 436092-89-6 | [3][4] |

| Molecular Formula | C8H9N5 | [3][5][6] |

| Molecular Weight | 175.19 g/mol | [3] |

| Appearance | White to yellow crystalline powder | [7] |

| SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)N | [3][5] |

| InChI Key | QTEUJUOHTXVNAV-UHFFFAOYSA-N | [3][6] |

Structural Analysis

The structure of this compound consists of two key functional domains:

-

The Aniline Ring: This aromatic amine provides a reactive site for electrophilic aromatic substitution, allowing for further functionalization to modulate activity or physicochemical properties.[3]

-

The Tetrazole Ring: This nitrogen-rich heterocycle is the cornerstone of the molecule's utility in medicinal chemistry. The specific isomer, with the methyl group on the N2 position of the tetrazole ring, is critical as it influences the electronic properties and spatial orientation of the ring, which in turn affects its interaction with biological targets.[3]

Spectroscopic Signature for Verification

Self-validating protocols require unambiguous confirmation of molecular identity. The spectroscopic profile of this compound provides a unique fingerprint for its identification.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the aniline ring (typically two doublets in the 6.5-8.0 ppm range) and a sharp singlet for the N-methyl protons around 4.0-4.3 ppm. The amine (-NH2) protons will appear as a broad singlet.

-

¹³C NMR: A key diagnostic marker is the resonance of the C5 carbon of the tetrazole ring, which is expected to appear significantly downfield, near 156 ppm.[3] Other aromatic carbons will resonate in the typical 115-150 ppm range.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecular ion ([M+H]+) at approximately 176.09308 m/z.[5] A characteristic fragmentation pattern for tetrazoles is the loss of a neutral nitrogen molecule (N2), resulting in a prominent M-28 peak, which serves as a powerful diagnostic tool.[3]

Part 2: Synthesis and Mechanistic Pathways

The synthesis of this compound is rooted in well-established principles of heterocyclic chemistry. The most common and industrially scalable approach is a two-step process involving a cycloaddition followed by a regioselective alkylation.

Synthetic Workflow Overview

The overall transformation begins with a readily available nitrile precursor and constructs the tetrazole ring, after which the specific N-alkylation is performed.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Buy this compound | 436092-89-6 [smolecule.com]

- 4. This compound [chemdict.com]

- 5. PubChemLite - 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound, CasNo.436092-89-6 BOC Sciences United States [bocscichem.lookchem.com]

mass spectrometry analysis of 4-(2-methyl-2H-tetrazol-5-yl)aniline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-methyl-2H-tetrazol-5-yl)aniline

A Senior Application Scientist's Field Guide

Executive Summary

This technical guide provides a comprehensive, in-depth framework for the mass spectrometric analysis of this compound, a molecule of considerable interest in pharmaceutical and medicinal chemistry. This document moves beyond standard operating procedures to deliver a narrative grounded in practical expertise, explaining the causal logic behind methodological choices. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, reproducible, and deeply understood approach to characterizing this and structurally related compounds. We will cover optimal ionization strategies, detailed liquid chromatography-mass spectrometry (LC-MS) protocols, and a thorough interpretation of the resultant mass spectra, including predictable fragmentation pathways. The protocols herein are designed as self-validating systems to ensure the highest degree of scientific integrity.

Introduction: The Analytical Imperative

This compound is an aromatic amine featuring a nitrogen-rich tetrazole heterocycle. The tetrazole ring is a common bioisostere for carboxylic acids in drug design, making compounds like this pivotal in modern pharmacology.[1][2] Its structure, containing a basic aniline moiety and the unique tetrazole ring, presents distinct characteristics that must be expertly handled during mass spectrometric analysis for unequivocal structural confirmation, purity assessment, and metabolite identification. Accurate molecular weight determination and the elucidation of fragmentation patterns are non-negotiable for advancing compounds through the development pipeline. This guide provides the authoritative grounding to achieve these goals with precision.

Foundational Principles: Instrumentation and Ionization

The success of any mass spectrometry analysis hinges on the initial step: generating gas-phase ions from the analyte. The physicochemical properties of this compound—specifically its polarity and the presence of a proton-accepting amine group—make it an ideal candidate for "soft" ionization techniques, which minimize premature fragmentation and preserve the molecular ion.

Ionization Source: The Case for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for this compound. ESI is designed for polar, ionizable molecules and works by creating a fine spray of charged droplets from a sample solution, from which solvent evaporates to yield gas-phase ions.[3][4] For this compound, the basic nitrogen of the aniline group is readily protonated in an acidic solution to form a stable [M+H]⁺ ion, making it highly amenable to positive-mode ESI analysis.[5]

An alternative, Atmospheric Pressure Chemical Ionization (APCI) , could also be used. APCI is generally suited for less polar compounds and involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte. While effective, ESI is typically more sensitive for pre-charged or easily ionizable analytes in solution and is the recommended starting point.

Mass Analyzer Selection

The choice of mass analyzer dictates the resolution and accuracy of the measurement.

-

Quadrupole: Ideal for routine quantification and tandem MS (MS/MS) experiments due to its robustness and speed.

-

Time-of-Flight (TOF): Provides high mass resolution and accuracy (<5 ppm), allowing for the determination of elemental composition from the exact mass.

-

Orbitrap: Offers the highest level of performance in both resolution and mass accuracy, making it the gold standard for complex structural elucidation.

This guide will focus on a universally applicable protocol suitable for any modern LC-MS system, with an emphasis on tandem quadrupole or high-resolution TOF systems.

Experimental Protocol: A Validated LC-MS/MS Method

This section details a complete, step-by-step protocol for the analysis of this compound.

Sample & Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of LC-MS grade methanol.

-

Working Solution (1 µg/mL): Serially dilute the stock solution into a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

-

Causality: The addition of 0.1% formic acid is critical. It acidifies the mobile phase and sample solution, ensuring the aniline nitrogen is fully protonated, which dramatically enhances the ESI signal in positive ion mode.[5]

-

Liquid Chromatography (LC) Parameters

A well-developed chromatographic method is essential to separate the analyte from impurities and ensure robust ionization without matrix suppression.

| Parameter | Recommended Condition | Rationale & Expertise |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | C18 provides excellent hydrophobic retention for the aromatic system, while the short column length and small particle size allow for fast, efficient separations. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; acetonitrile offers low viscosity and good UV transparency. |

| Gradient | 5% B to 95% B over 7 minutes, hold 1 min, re-equilibrate 2 min | A conservative gradient ensures elution of the target analyte and any potential late-eluting, more hydrophobic impurities. |

| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column to ensure efficient ionization. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and improves peak shape and reproducibility. |

| Injection Vol. | 1-5 µL | Kept low to prevent peak distortion and column overloading. |

Mass Spectrometry (MS) Parameters (Positive ESI)

| Parameter | Recommended Setting | Rationale & Expertise |

| Ionization Mode | ESI Positive | To generate the protonated molecular ion [M+H]⁺. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the spray stability and ion generation. This must be tuned for the specific instrument. |

| Source Temp. | 120 °C | A moderate temperature to aid desolvation without causing thermal degradation of the analyte. |

| Desolvation Temp. | 350 - 450 °C | Higher temperature required to efficiently evaporate the solvent from the ESI droplets. |

| Cone/Nozzle Voltage | 20 - 50 V | A critical parameter. It should be high enough to transmit ions efficiently but low enough to prevent in-source fragmentation. |

| Scan Range (Full Scan) | m/z 70 - 400 | A range sufficient to detect the molecular ion and key fragments. |

| Collision Energy (MS/MS) | 10 - 40 eV (Ramp) | A ramp of collision energies is used to generate a rich fragmentation spectrum for structural confirmation. |

Experimental Workflow Diagram

Caption: End-to-end workflow for the LC-MS/MS analysis of this compound.

Data Interpretation: From Spectrum to Structure

The Molecular Ion

The molecular formula for this compound is C₈H₉N₅. Its monoisotopic mass is 175.0858 Da.[6] In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected m/z: 176.0931[6]

On a high-resolution instrument, observing this exact mass within a 5 ppm error margin is the first step in confirming the compound's identity.

Tandem MS (MS/MS) and Fragmentation Pathways

To confirm the structure, the [M+H]⁺ ion at m/z 176.09 is isolated and fragmented. The fragmentation pattern is highly diagnostic. Studies on substituted tetrazoles show that a characteristic loss of nitrogen (N₂) or hydrazoic acid (HN₃) is a common fragmentation pathway.[1][7]

Key Predicted Fragment Ions (from [M+H]⁺ at m/z 176.09):

| m/z (Predicted) | Proposed Loss / Structure | Mechanistic Rationale |

| 148.08 | [M+H - N₂]⁺ | This is the most anticipated and diagnostic fragmentation. The tetrazole ring readily extrudes a molecule of dinitrogen (28.01 Da), a very stable neutral loss. This fragmentation is a hallmark of the tetrazole moiety.[1][8] |

| 133.06 | [M+H - HN₃]⁺ | Loss of hydrazoic acid (43.02 Da) is another possible fragmentation pathway for protonated tetrazoles, resulting from a different ring-opening mechanism.[1] |

| 119.09 | [C₇H₉N₂]⁺ | This ion likely results from the loss of CHN₃ from the parent ion, indicating a more complex rearrangement and cleavage of the tetrazole ring. |

| 92.06 | [C₆H₆N]⁺ | Represents the protonated aniline fragment following the cleavage of the C-C bond between the phenyl and tetrazole rings. |

Fragmentation Pathway Diagram

Caption: Key fragmentation pathways for [M+H]⁺ of this compound.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of the results, the following checks must be performed:

-

Mass Accuracy: On a high-resolution MS, the measured mass of the parent and fragment ions should be within 5 ppm of the theoretical calculated mass.

-

Isotopic Pattern: The observed isotopic distribution of the [M+H]⁺ ion must match the theoretical pattern for C₈H₁₀N₅⁺. The A+1 peak should be approximately 9.8% of the A peak intensity.

-

Blank Analysis: A solvent blank should be injected after the sample to confirm the absence of carryover.

-

Reproducibility: The retention time and fragmentation pattern must be consistent across multiple injections.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, knowledge-based approach is employed. By leveraging positive mode Electrospray Ionization, a well-tuned LC-MS system, and an understanding of the molecule's inherent chemical properties, high-quality, unambiguous data can be reliably generated. The characteristic neutral loss of dinitrogen (N₂) from the protonated molecular ion serves as a definitive diagnostic marker for the tetrazole moiety. This guide provides the expert-level framework and detailed protocols necessary for drug development professionals to confidently characterize this important class of compounds, ensuring data integrity and accelerating the research and development process.

References

- Smolecule. (2023).this compound.

- Life Science Journal. (2008).Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

- PubChem. (n.d.).4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline.

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Available at: [Link]

-

ResearchGate. (n.d.). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes. Available at: [Link]

-

International Journal of Analytical Chemistry. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

-

PMC - NIH. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Available at: [Link]

-

Atmospheric Measurement Techniques. (2015). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Available at: [Link]

-

EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Available at: [Link]

-

Separation Science. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Available at: [Link]

-

University of Victoria. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Available at: [Link]

-

MDPI. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Available at: [Link]

-

American Journal of Pharmacy and Health Research. (2022). Mass Spectroscopy and Ionization Techniques. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles. Available at: [Link]

-

PubChem. (n.d.). 3-(2-Methyl-2H-tetrazol-5-yl)aniline. Available at: [Link]

Sources

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmafocuseurope.com [pharmafocuseurope.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 4-(2-methyl-2h-1,2,3,4-tetrazol-5-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 7. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-methyl-2H-tetrazol-5-yl)aniline

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-(2-methyl-2H-tetrazol-5-yl)aniline, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] A thorough understanding of its aqueous solubility and chemical stability is paramount for its effective application, particularly in drug development, where these properties directly influence bioavailability, formulation strategies, and shelf-life. This document outlines the core physicochemical principles governing the behavior of this molecule and presents detailed, field-proven experimental protocols for its rigorous evaluation. Methodologies for determining thermodynamic solubility, pH-solubility profiles, and intrinsic stability through forced degradation studies are detailed, adhering to international regulatory standards. The rationale behind experimental design, data interpretation, and the establishment of self-validating analytical systems are discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile of this compound and similarly structured compounds.

Introduction: The Scientific Imperative

This compound is an organic compound featuring a substituted aniline ring linked to a methylated tetrazole moiety. Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acid groups, which can enhance metabolic stability and other beneficial physicochemical properties.[2] The aniline functional group, while a versatile synthetic handle, is also a known "structural alert" due to its potential for metabolic instability and the formation of reactive metabolites.[3][4][5]

A comprehensive characterization of solubility and stability is therefore not merely a data-gathering exercise; it is a critical risk-mitigation strategy in any research and development pipeline. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate due to inadequate bioavailability. Likewise, chemical instability can lead to loss of potency, the formation of potentially toxic degradants, and a shortened product shelf-life.

This guide provides the foundational knowledge and actionable protocols to thoroughly characterize this compound, enabling scientists to make informed decisions regarding its handling, formulation, and advancement.

Core Physicochemical Profile

A molecule's behavior in solution is dictated by its structure. This compound possesses two key functional groups that govern its solubility and stability:

-

The Aniline Moiety: The primary amine (-NH₂) on the phenyl ring is basic. It will become protonated (form -NH₃⁺) in acidic conditions. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility at low pH. The pKa of the conjugate acid of aniline is approximately 4.6.

-

The 2-methyl-2H-tetrazole Moiety: The tetrazole ring is aromatic and contains four nitrogen atoms, making it capable of hydrogen bonding.[2] While the parent 1H-tetrazole is weakly acidic (pKa ~4.9), the N-methylation at the 2-position in this specific isomer removes the acidic proton, rendering this part of the molecule non-ionizable under typical physiological pH conditions.[6] This moiety contributes to the overall polarity and metabolic stability of the compound.[2]

Because the molecule contains an ionizable basic group, its aqueous solubility is expected to be highly dependent on pH.[7]

Aqueous Solubility Assessment

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility—the maximum concentration of the compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[8] It is recommended by major regulatory bodies and provides the most reliable data for biopharmaceutical classification.[9]

Rationale: This method ensures that the system reaches true thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid material and the saturation of the solution. This avoids the potential for underestimation common in faster, kinetic-based solubility assays.[10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: To each vial, add a precise volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4).

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (typically 25°C or 37°C).[9] Agitate the samples for a defined period, generally 24 to 48 hours, to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial. Be cautious not to disturb the solid pellet.

-

Filtration (Optional but Recommended): For added certainty, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any fine particulates.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Experimental Protocol: pH-Solubility Profiling

For an ionizable compound like this compound, understanding its solubility across a range of pH values is critical.[7][11] This profile is essential for predicting its absorption in the gastrointestinal tract.

Methodology: The shake-flask protocol described in Section 3.1 is repeated using a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).

Data Presentation: The results should be summarized in a clear, tabular format.

Table 1: Hypothetical pH-Solubility Profile for this compound at 37°C

| pH of Buffer | Mean Solubility (µg/mL) | Standard Deviation | Predominant Species |

| 1.2 | 1550 | ± 75 | Protonated (Cationic) |

| 2.0 | 1420 | ± 68 | Protonated (Cationic) |

| 4.5 | 350 | ± 25 | Mixture |

| 6.8 | 25 | ± 5 | Neutral (Free Base) |

| 7.4 | 22 | ± 4 | Neutral (Free Base) |

Interpretation: The data clearly illustrates the Henderson-Hasselbalch relationship for a basic compound.[12] Solubility is high at low pH where the aniline nitrogen is protonated, and it decreases significantly as the pH increases above the pKa, where the neutral, less polar free base form predominates.

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug development that involves subjecting a compound to conditions more severe than those used for accelerated stability testing.[13][14] The primary goals, as outlined in the International Council for Harmonisation (ICH) guidelines, are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[15][16]

Scientist's Note: The goal of forced degradation is not to completely destroy the compound, but to achieve a target degradation of approximately 5-20%.[17] This level of degradation is sufficient to produce and detect the primary degradation products without being so excessive that it leads to secondary or tertiary degradants that would not be seen under normal storage conditions.

Workflow for Stability Assessment

The process of assessing chemical stability is a systematic endeavor, beginning with stress testing and culminating in a validated, stability-indicating method.

Caption: Workflow for forced degradation and stability-indicating method development.

Experimental Protocols for Forced Degradation

The following protocols are based on ICH Q1A(R2) guidelines.[14] A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is used for these studies.

A. Hydrolytic Stability (Acid and Base)

-

Procedure:

-

Mix the stock solution with 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize them (base for the acid sample, acid for the base sample), and dilute to a final concentration for HPLC analysis.

-

-

Rationale: This test simulates the effect of acidic or basic environments on the compound, identifying susceptibility to hydrolysis. The aniline and tetrazole moieties are generally stable to hydrolysis, but this must be confirmed.

B. Oxidative Stability

-

Procedure:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light, for a set period (e.g., 24 hours).

-

Withdraw samples at intervals and dilute for HPLC analysis.

-

-

Rationale: The aniline group is susceptible to oxidation, which can be a primary degradation pathway. This stress test is crucial for identifying potential oxidative degradants.[4]

C. Thermal Stability

-

Procedure:

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Place a solution of the compound in a controlled temperature oven (e.g., 60°C).

-

Sample at various time points, dissolve the solid or dilute the solution, and analyze by HPLC.

-

-

Rationale: This assesses the intrinsic stability of the molecule at elevated temperatures, which is important for determining appropriate storage and shipping conditions.

D. Photostability

-

Procedure:

-

Expose the solid compound and a solution of the compound to a controlled light source that meets ICH Q1B requirements.[18][19][20] The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples by HPLC and compare them to the dark controls.

-

-

Rationale: Aromatic systems and anilines can be susceptible to photodegradation. This test is mandatory for regulatory submissions and determines if the substance or its product requires light-resistant packaging.[21]

Data Presentation and Interpretation

Results from the forced degradation studies should be compiled into a summary table.

Table 2: Hypothetical Forced Degradation Summary for this compound

| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants >0.1% |

| 0.1 M HCl | 24 h @ 60°C | 98.5 | 1.5 | 1 |

| 0.1 M NaOH | 24 h @ 60°C | 99.2 | 0.8 | 0 |

| 3% H₂O₂ | 24 h @ RT | 85.3 | 14.7 | 3 |

| Thermal (Solid) | 7 days @ 80°C | 99.5 | 0.5 | 0 |

| Photolytic (ICH Q1B) | Standard | 94.1 | 5.9 | 2 |

Interpretation:

-

The compound shows high stability towards acid, base, and heat.

-

Significant degradation is observed under oxidative conditions, indicating the aniline moiety is the likely site of instability.

-

The compound also shows some sensitivity to light.

-

The analytical method was able to separate the parent compound from all generated degradants, confirming it is "stability-indicating."

Conclusion and Strategic Recommendations

The systematic characterization of this compound reveals a molecule with predictable, pH-dependent aqueous solubility and a specific vulnerability to oxidative and photolytic degradation.

Key Findings:

-

Solubility: The compound is a weak base with low intrinsic solubility but significantly higher solubility under acidic conditions (pH < 4.5). This has direct implications for oral formulation design, suggesting that absorption may be favorable in the acidic environment of the stomach.

-

Stability: The primary degradation pathway is oxidation, likely at the aniline nitrogen. The compound is also moderately sensitive to light. It demonstrates good stability in hydrolytic and thermal stress conditions.

Recommendations for Drug Development Professionals:

-

Formulation Strategy: For oral delivery, formulations that promote dissolution in the stomach are advised. For intravenous formulations, a buffered solution at a pH below 4.5 would be necessary to maintain solubility.

-

Handling and Storage: The solid material and solutions should be protected from light. The inclusion of an antioxidant in liquid formulations may be necessary to ensure long-term stability.

-

Analytical Method: The developed stability-indicating HPLC method must be fully validated and used for all future stability and release testing.

This technical guide provides a robust starting point for the comprehensive physicochemical profiling of this compound. The protocols and interpretive guidance herein are designed to ensure scientific rigor and support the successful advancement of research and development programs involving this and related chemical entities.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]

-

Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews. [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters. [Link]

-

Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2018). Dissolution Technologies. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

-

Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

-

Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. (2016). ResearchGate. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. [Link]

-

pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]

-

Tetrazole. Wikipedia. [Link]

-

Biological activities importance of Tetrazole derivatives. (2025). ResearchGate. [Link]

-

Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. (2019). World Health Organization. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Ionizable Drug Self-Associations and the Solubility Dependence on pH. (2021). PubMed. [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

-

Forced Degradation Studies. (2016). SciSpace. [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

-

Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). ADMET & DMPK. [Link]

-

Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). (2023). Egyptian Journal of Chemistry. [Link]

-

The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry. [Link]

-

Solubility Measurements. ResearchGate. [Link]

-

Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2025). National Institutes of Health. [Link]

-

Forced Degradation Studies. (2016). MedCrave. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

Sources

- 1. Buy this compound | 436092-89-6 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cresset-group.com [cresset-group.com]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 9. who.int [who.int]

- 10. enamine.net [enamine.net]

- 11. crcom.se [crcom.se]

- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. database.ich.org [database.ich.org]

- 16. onyxipca.com [onyxipca.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 21. ema.europa.eu [ema.europa.eu]

The Untapped Potential of 4-(2-methyl-2H-tetrazol-5-yl)aniline Derivatives: A Technical Guide for Novel Drug Discovery

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic combination of privileged chemical scaffolds offers a fertile ground for discovery. This technical guide delves into the largely unexplored chemical space of 4-(2-methyl-2H-tetrazol-5-yl)aniline derivatives. While comprehensive biological data on this specific series of compounds remains nascent in publicly available literature, the foundational components—the tetrazole ring and the aniline moiety—are well-established pharmacophores with significant precedence in medicinal chemistry. This whitepaper serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework for the synthesis, biological evaluation, and mechanistic investigation of novel this compound derivatives as potential anticancer and antimicrobial agents. By synthesizing established protocols with expert insights, this guide aims to catalyze the exploration of this promising, yet underexplored, class of compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The imperative for new drug candidates with improved efficacy, selectivity, and safety profiles is a constant in pharmaceutical research. The this compound scaffold presents a compelling starting point for a number of reasons:

-

The Privileged Tetrazole Moiety: The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] Its inherent planarity and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[1][2] The tetrazole nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2]

-

The Versatile Aniline Scaffold: Aniline and its derivatives are fundamental building blocks in medicinal chemistry. The amino group provides a convenient handle for further chemical modifications, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties and biological activity. This versatility enables the exploration of structure-activity relationships (SAR) in a systematic manner.

-

Synergistic Potential: The combination of the tetrazole and aniline moieties within a single molecule offers the potential for synergistic or novel biological activities. The specific arrangement in this compound provides a rigid scaffold that can be strategically decorated with functional groups to target specific biological macromolecules.

This guide will provide a roadmap for unlocking the therapeutic potential of this promising chemical class.

Synthesis of the Core Scaffold and a Proposed Virtual Library

The synthesis of this compound is a multi-step process that can be reliably executed in a laboratory setting. The following is a detailed protocol based on established methodologies.[1]

Synthesis of this compound

Step 1: Cyanation of 4-bromoaniline

A mixture of 4-bromoaniline, copper(I) cyanide, and a suitable solvent such as DMF or NMP is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 4-aminobenzonitrile, is isolated by extraction and purified by column chromatography.

Step 2: Tetrazole Formation

4-aminobenzonitrile is then subjected to a cyclization reaction with sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride or ammonium chloride, in a high-boiling solvent like DMF. The reaction is typically heated for several hours. This step forms the tetrazole ring, yielding 4-(1H-tetrazol-5-yl)aniline.

Step 3: N-methylation of the Tetrazole Ring

The final step involves the regioselective methylation of the tetrazole ring. A common method is to treat 4-(1H-tetrazol-5-yl)aniline with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent. This reaction can yield a mixture of N1 and N2 isomers, which can be separated by chromatography to isolate the desired this compound.

Caption: Synthetic pathway for this compound.

Proposed Virtual Library for Biological Screening

To explore the biological potential of this scaffold, a virtual library of derivatives can be synthesized by modifying the aniline amino group. This can be achieved through standard organic reactions such as:

-

Acylation: Reaction with various acyl chlorides or anhydrides to introduce different amide functionalities.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce diverse aryl or heteroaryl substituents.

A proposed library of derivatives for initial screening is presented in the table below.

| Derivative | Modification | Rationale |

| DA-01 | Acetamide | Introduce a simple, neutral amide. |

| DA-02 | Benzamide | Introduce an aromatic amide for potential π-stacking interactions. |

| DA-03 | Methane sulfonamide | Introduce a polar, hydrogen bond accepting group. |

| DA-04 | N-benzyl | Introduce a bulky, hydrophobic group. |

| DA-05 | N-phenyl | Explore the effect of a larger aromatic system. |

| DA-06 | N-(pyridin-2-yl) | Introduce a heteroaromatic ring for potential new interactions. |

Proposed Biological Evaluation: A Two-Pronged Approach

Based on the known activities of tetrazole and aniline derivatives, a primary screening campaign should focus on two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity Screening

A tiered approach is recommended for evaluating the anticancer potential of the synthesized derivatives.

Tier 1: In Vitro Cytotoxicity Screening

The initial screening should involve assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel provides a broad and standardized platform for this purpose.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

Caption: Proposed workflow for anticancer activity screening.

Tier 2: Mechanism of Action Studies for "Hit" Compounds

For compounds demonstrating significant cytotoxicity (e.g., IC50 < 10 µM), further studies should be conducted to elucidate their mechanism of action. These may include:

-

Apoptosis Assays: To determine if the compounds induce programmed cell death (e.g., Caspase-Glo assay, Annexin V staining).

-

Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at a specific phase (e.g., flow cytometry with propidium iodide staining).

-

Target Identification: Based on the structural similarity to known kinase inhibitors, profiling against a panel of kinases could be a rational next step.

Antimicrobial Activity Screening

The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The synthesized derivatives should be screened against a panel of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial/Fungal Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well plate.

-

Inoculation: The prepared inoculum is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Table of Proposed Microbial Strains for Screening:

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus | Escherichia coli | Candida albicans |

| Streptococcus pneumoniae | Pseudomonas aeruginosa | Aspergillus fumigatus |

| Enterococcus faecalis | Klebsiella pneumoniae | Cryptococcus neoformans |

Anticipated Structure-Activity Relationships and Mechanistic Insights

While empirical data is required, some initial hypotheses regarding the SAR of this compound derivatives can be formulated based on existing knowledge of related compounds:

-

Substituents on the Aniline Ring: The nature of the substituent on the aniline nitrogen will likely have a profound impact on biological activity. Electron-withdrawing groups may enhance activity in some cases by modulating the pKa of the aniline nitrogen, while bulky hydrophobic groups could improve binding to hydrophobic pockets in target proteins.

-

Hydrogen Bonding Potential: The introduction of hydrogen bond donors and acceptors on the aniline substituent could lead to specific interactions with target enzymes or receptors.

-

Overall Lipophilicity: The logP of the compounds will be a critical parameter influencing their cell permeability and overall pharmacokinetic properties. A balance between solubility and lipophilicity will be essential for in vivo efficacy.

Conclusion and Future Directions